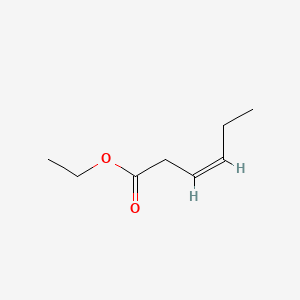

Ethyl (Z)hex-3-enoate

Description

Stereochemical Identity and Importance of the (Z)-Configuration in Unsaturated Esters

The defining characteristic of ethyl (Z)-hex-3-enoate is the stereochemistry of its carbon-carbon double bond. The "(Z)" designation, derived from the German word zusammen (meaning together), indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group of the ester and the ethyl group of the hexene chain are on the same side of the double bond. This specific spatial arrangement, known as a cis-isomer, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its chemical reactivity and physical properties.

The alternative configuration is the (E)-isomer, from the German entgegen (meaning opposite), where the higher priority groups are on opposite sides, resulting in a trans-isomer. The E/Z notation is a more rigorous and unambiguous system for describing alkene stereochemistry compared to the older cis/trans system, especially for molecules with multiple different substituents on the double bond. pressbooks.pub

The (Z)-configuration in unsaturated esters is of paramount importance in synthetic chemistry because it allows for precise control over the stereochemical outcome of subsequent reactions. Many biologically active natural products and pharmaceuticals contain (Z)-alkene moieties, and the ability to selectively synthesize these structures is a key challenge and a significant area of research.

Significance in Advanced Organic Synthesis and Natural Product Chemistry

The controlled synthesis of (Z)-unsaturated esters is a critical objective in organic chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. Various synthetic methodologies have been developed to achieve high (Z)-selectivity.

One of the most prominent methods is the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.net While the standard HWE reaction typically favors the formation of (E)-isomers, modifications to the phosphonate (B1237965) reagents have enabled highly (Z)-selective syntheses. researchgate.netacs.orgacs.org For instance, the use of specific diarylphosphonoacetates as Horner-Emmons reagents has been shown to produce (Z)-unsaturated esters with selectivities ranging from 93-99%. acs.orgacs.org Another approach involves catalytic cross-metathesis reactions, which can generate linear (Z)-α,β-unsaturated esters with high selectivity. nih.gov

The importance of accessing (Z)-unsaturated esters is highlighted by their presence in various natural products. For example, some β,γ-unsaturated acids and their derivatives, which are structurally related to ethyl (Z)-hex-3-enoate, have been identified as pheromones. psu.edu Furthermore, the development of methods for the stereoselective synthesis of (Z)-enoates has been applied to the total synthesis of complex natural products like (−)-laulimalide, a microtubule-stabilizing agent. nih.gov

Evolution of Research Perspectives on Unsaturated Ester Derivatives

Research on unsaturated esters has evolved significantly, moving from fundamental studies of their synthesis and properties to their application in increasingly complex and specialized areas. Initially, the focus was on developing reliable methods for their preparation, often with an emphasis on achieving high stereoselectivity. researchgate.netacs.orgacs.org

More recently, research has expanded to explore the unique reactivity of unsaturated esters and their derivatives in novel chemical transformations. For instance, photoenolization of α,β-unsaturated esters has been utilized in enantioselective contra-thermodynamic positional isomerization to form α-tertiary β,γ-alkenyl esters. acs.org This demonstrates a shift towards harnessing the inherent reactivity of these compounds to create highly functionalized and stereochemically complex molecules.

Furthermore, the application of unsaturated esters has broadened beyond traditional organic synthesis. They are now being investigated for their potential in materials science, such as in the synthesis of modified starches with improved thermal properties for the development of biobased plastics. rug.nl Additionally, the catalytic synthesis of unsaturated esters from simple C1 sources like methanol (B129727) is an active area of research, aiming to develop more sustainable and efficient chemical processes. elsevierpure.com This highlights a growing trend towards the use of unsaturated esters as key components in the development of advanced materials and sustainable chemical technologies.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-hex-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFIPHRNAESED-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314453 | |

| Record name | Ethyl (3Z)-3-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Green, wine-like aroma | |

| Record name | Ethyl (Z)-3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats and non-polar solvents; slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl (Z)-3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.901 | |

| Record name | Ethyl (Z)-3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

64187-83-3 | |

| Record name | Ethyl (3Z)-3-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hexenoate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064187833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3Z)-3-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HEXENOATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35DY1229O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (E)-3-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Methodologies for the Stereocontrolled Synthesis of Ethyl Z Hex 3 Enoate

Chemo-Enzymatic and Biocatalytic Pathways

The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. Chemo-enzymatic and biocatalytic routes provide powerful strategies for constructing the ethyl (Z)-hex-3-enoate scaffold with high fidelity.

A multi-step chemo-enzymatic approach can be employed, beginning with the selective reduction of a suitable carboxylic acid precursor to an aldehyde. This transformation is catalyzed by a class of enzymes known as Carboxylate Reductases (CARs). nih.govmdpi.com These enzymes utilize the cofactors adenosine (B11128) triphosphate (ATP) and NADPH to selectively reduce carboxylic acids to aldehydes, preventing over-reduction to the corresponding alcohol, a common challenge in chemical reductions. mdpi.comresearchgate.net For instance, CARs from species like Neurospora crassa or Nocardia iowensis have been shown to effectively reduce a variety of aliphatic and aromatic carboxylic acids. nih.gov

The enzymatic reduction step is designed to produce butanal from butanoic acid. The resulting aldehyde, without the need for extensive purification, can then be subjected to a Z-selective olefination reaction, such as the Wittig reaction using a stabilized ylide. The reaction of butanal with the ylide derived from (carbethoxymethyl)triphenylphosphonium bromide under salt-free conditions would lead to the formation of the desired (Z)-alkene bond, yielding ethyl (Z)-hex-3-enoate.

Table 1: Enzyme Systems for Carboxylic Acid Reduction

| Enzyme System | Substrate Example | Product | Key Features |

|---|---|---|---|

| Carboxylate Reductase (Neurospora crassa) | Aliphatic & Aromatic Carboxylic Acids | Corresponding Aldehydes | High selectivity for aldehydes; requires ATP and NADPH regeneration. nih.govmdpi.com |

Direct esterification of (Z)-hex-3-enoic acid with ethanol (B145695) is a straightforward approach to the target molecule, and biocatalysis offers a mild and selective method. Lipases are commonly used for this transformation due to their ability to function in organic solvents and their high selectivity, which preserves the integrity of the Z-double bond. conicet.gov.ar Immobilized lipases, such as Novozym® 435 (derived from Candida antarctica Lipase B), are particularly effective. nih.gov

The reaction is typically carried out in a solvent-free medium or in an organic solvent like n-hexane to shift the equilibrium towards ester formation. nih.govresearchgate.net The enzyme's active site accommodates the unsaturated acid, facilitating the nucleophilic attack of ethanol on the activated carboxyl group, leading to the formation of ethyl (Z)-hex-3-enoate with high conversion and selectivity. This method avoids the harsh acidic or basic conditions required for traditional Fischer esterification, which could risk isomerization of the double bond.

Table 2: Lipase-Catalyzed Esterification of Unsaturated Acids

| Biocatalyst | Substrates | Product Example | Reaction Conditions | Findings |

|---|---|---|---|---|

| Novozym® 435 | 2-methylhexanoic acid and 2-ethylhexanol | 2-ethylhexyl 2-methylhexanoate | Solvent-free, 70-80 °C | High conversion (97-99%) achieved. nih.gov |

| Lipozyme 435 | (Z)-hex-3-en-1-ol and vinyl acetate | (Z)-hex-3-en-1-yl acetate | n-hexane, 40 °C | Optimal conditions identified for high yield. researchgate.net |

Transition Metal-Catalyzed Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for C-C bond formation. Recent advances in catalyst design have enabled high levels of control over olefin geometry, providing direct routes to Z-alkenes.

Stereoretentive cross-metathesis allows the geometric configuration of the starting alkene to be directly transferred to the product. researchgate.net For the synthesis of ethyl (Z)-hex-3-enoate, this would involve the cross-metathesis of a (Z)-alkene, such as (Z)-1,2-dichloroethene or (Z)-but-2-ene, with an appropriate ester-containing olefin partner. Ruthenium-based catalysts, particularly those featuring dithiolate ligands, have been developed for this purpose. beilstein-journals.org These catalysts are not stereoselective but rather stereoretentive, meaning they preserve the stereochemistry of the starting material. beilstein-journals.org

For example, the reaction of (Z)-but-2-ene with ethyl acrylate (B77674) in the presence of a stereoretentive Ru-dithiolate catalyst would selectively produce ethyl (Z)-hex-3-enoate. The key to this transformation is the catalyst's ability to facilitate the metathesis reaction without allowing for isomerization of the newly formed double bond, thus kinetically favoring the Z-product. beilstein-journals.orgmdpi.com

Achieving high (Z)-selectivity in cross-metathesis reactions where the stereochemistry is not retained from the starting material relies heavily on the catalyst's ligand sphere. mdpi.com Molybdenum and ruthenium catalysts have been extensively studied for this purpose. ximo-inc.com For ruthenium-based systems, the development of chelated catalysts with N-Heterocyclic Carbene (NHC) ligands has been a significant breakthrough. researchgate.net

Cyclometalated ruthenium catalysts, where the NHC ligand forms a chelate with the metal center through C-H activation, create a specific steric environment that directs the incoming olefin to approach in a manner that leads to the formation of a Z-double bond. nih.govresearchgate.net The steric bulk and electronic properties of the NHC ligand and other ligands on the ruthenium center, such as the aryloxide group in Hoveyda-type catalysts, are finely tuned to favor the kinetic (Z)-product over the thermodynamically more stable E-isomer. nih.govacademie-sciences.fr

Table 3: Catalysts for Z-Selective and Stereoretentive Metathesis

| Catalyst Type | Metal Center | Key Ligand Features | Application | Selectivity |

|---|---|---|---|---|

| Mo-MAP | Molybdenum | Monoaryloxide-pyrrolide (MAP) | Z-selective cross-metathesis | High Z-selectivity. nih.govmit.edu |

| Ru-Dithiolate | Ruthenium | Dithiolate ligands | Stereoretentive cross-metathesis | Retains Z- or E-geometry of starting alkene. researchgate.netbeilstein-journals.org |

Photochemical Isomerization and Deconjugation Strategies

Photochemical methods offer an alternative pathway to control alkene stereochemistry, often enabling the formation of thermodynamically less stable isomers.

Photocatalytic E→Z isomerization provides a route to convert a more readily available (E)-unsaturated ester into the desired (Z)-isomer. This can be achieved for α,β-unsaturated esters using photocatalysts that facilitate energy transfer upon irradiation. acs.org However, ethyl (Z)-hex-3-enoate is a β,γ-unsaturated ester. Therefore, a more relevant strategy involves the deconjugation of an α,β-unsaturated precursor, ethyl hex-2-enoate. This isomerization moves the double bond from the conjugated α,β-position to the β,γ-position. This process can be achieved under basic conditions, but controlling the geometry of the resulting double bond can be challenging. A deconjugation/esterification protocol has been noted as a synthetic strategy. researchgate.net The kinetic protonation of the dienolate intermediate formed from the α,β-unsaturated ester can favor the formation of the (Z)-β,γ-unsaturated product under carefully controlled conditions.

Photoenolization and Positional Isomerization to β,γ-Unsaturated Esters

A contra-thermodynamic catalytic strategy offers a novel approach to synthesizing β,γ-alkenyl esters through the photoenolization of α,β-unsaturated esters. nih.gov This method leverages light energy to achieve a net endergonic positional isomerization of the olefin. The process is initiated by the E/Z photoisomerization of the starting α,β-unsaturated ester. Subsequent excitation of the (Z)-isomer facilitates a 1,5-hydrogen atom transfer, leading to the formation of a transient photoketene hemiacetal. nih.gov

This reactive intermediate can then undergo a photochemical nih.govresearchgate.net-hydride shift, which results in the desired β,γ-unsaturated ester. nih.gov A key development in this area is the use of a chiral phosphoric acid (CPA) as a proton shuttle. The CPA enantioselectively protonates the prochiral photoketene hemiacetal, enabling tautomerization to deliver α-branched β,γ-alkenyl esters with good to excellent yields and high enantioselectivity under mild conditions. nih.govresearchgate.net This catalytic, asymmetric approach represents a powerful tool for generating stereodefined esters from readily available starting materials. researchgate.net

Table 1: Research Findings on Photoenolization and Positional Isomerization

| Starting Material | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Ester | Chiral Phosphoric Acid (CPA) | α-Branched β,γ-Alkenyl Ester | Good to Excellent | Up to 92% | nih.govresearchgate.net |

Advanced Organic Synthesis Approaches

Beyond photochemical methods, several classic and modern organic reactions have been adapted to provide stereocontrolled access to specific unsaturated ester isomers. These approaches often rely on carefully designed reagents and catalysts to direct the stereochemical outcome of the olefination.

Directed Wittig and Horner-Emmons Olefination Strategies for α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis and has been extensively modified to achieve high Z-selectivity. researchgate.net While the conventional HWE reaction typically yields the thermodynamically favored (E)-alkenes, specific phosphonate (B1237965) reagents have been developed to direct the synthesis towards (Z)-α,β-unsaturated esters. researchgate.netmdpi.com

The Still-Gennari olefination, a notable modification, utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These reagents, when paired with strong bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers at low temperatures (-78 °C), can produce (Z)-olefins with high selectivity. jst.go.jp Similarly, Ando's research introduced phosphonates with bulky aryl groups, which also favor the formation of the Z-isomer. mdpi.comresearchgate.net Recent developments have shown that high Z-selectivity can be achieved at more practical temperatures (e.g., -20 °C or 0 °C) using modified reagents and readily accessible bases like sodium hydride, yielding Z:E ratios as high as 98:2. mdpi.comnih.gov These methods are effective for a range of aldehydes, including aliphatic aldehydes like propanal, which would be a precursor for ethyl hexenoate synthesis. mdpi.com

Table 2: Comparison of Z-Selective Horner-Wadsworth-Emmons Reagents

| Reagent Type | Key Feature | Typical Base | Temperature | Z:E Selectivity | Reference |

|---|---|---|---|---|---|

| Still-Gennari | Electron-withdrawing fluoroalkyl groups | KHMDS, NaH | -78 °C | High (e.g., >95:5) | jst.go.jp |

| Ando Reagents | Bulky aryl groups (e.g., o-methylphenyl) | NaH | -78 °C to 0 °C | High (e.g., >90:10) | researchgate.net |

Modifications of Knoevenagel Condensation for Stereoselective Hexenoate Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound that usually undergoes dehydration to form an α,β-unsaturated product. sigmaaldrich.com While the reaction often produces the more stable (E)-isomer, modifications can influence the stereochemical outcome.

The Doebner modification employs pyridine (B92270) as the solvent and catalyst, particularly when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.orgorganic-chemistry.org This can lead to condensation with concomitant decarboxylation. In certain cases, the reaction conditions, including the choice of catalyst and solvent, can be tuned to favor the (Z)-isomer, especially if it is thermodynamically more stable under specific equilibrating conditions. wikipedia.org For the synthesis of a hexenoate, the reaction would involve the condensation of a suitable four-carbon aldehyde with an activated acetic acid derivative. Research into novel catalysts, such as ionic liquids and solid-phase supports, continues to expand the synthetic utility and stereochemical control of the Knoevenagel condensation. organic-chemistry.orgaston.ac.uk

Table 3: Catalysts and Conditions in Knoevenagel Condensations

| Carbonyl Compound | Active Methylene | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Diethyl malonate | Piperidine/Ethanol | α,β-Unsaturated Ester | wikipedia.org |

| Acrolein | Malonic Acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.orgorganic-chemistry.org |

Aza-Michael Addition Reactions to Unsaturated Esters

The aza-Michael reaction is a powerful method for forming carbon-nitrogen bonds. It involves the conjugate addition of a nitrogen nucleophile (such as an amine) to the β-carbon of an electron-deficient alkene, like an α,β-unsaturated ester. nih.govwikipedia.org While not a direct method for synthesizing the double bond of ethyl (Z)-hex-3-enoate, it is a critical reaction for the functionalization of such esters, creating β-amino acid derivatives that are valuable in medicinal chemistry and natural product synthesis. researchgate.net

The reaction is highly atom-economical and can often proceed under mild conditions, sometimes catalyzed by Lewis acids or even occurring without a catalyst. wikipedia.orgresearchgate.net In some systems, the reaction can be part of a cascade sequence. For instance, if the starting unsaturated ester has another ester group at the γ-position, the initial aza-Michael adduct can undergo a subsequent intramolecular amidation-cyclization to form a stable 5-membered pyrrolidone ring. nih.gov Asymmetric variants of the aza-Michael reaction, using chiral catalysts, can produce enantioenriched β-amino acid derivatives with high stereocontrol. jst.go.jp

Table 4: Examples of Aza-Michael Addition Reactions

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ester | Amine | Lewis Acid or Catalyst-Free | β-Amino Ester | researchgate.net |

| Dimethyl Itaconate | Primary Amine | Elevated Temperature | N-Substituted Pyrrolidone | nih.gov |

Chemical Reactivity and Transformation Profiles of Ethyl Z Hex 3 Enoate

Gas-Phase Degradation Initiated by Atmospheric Radicals

The degradation of volatile organic compounds (VOCs) in the atmosphere is a critical area of study, and unsaturated esters like Ethyl (Z)hex-3-enoate are part of this complex system. Their reactions with atmospheric radicals, particularly the hydroxyl radical (•OH), play a significant role in atmospheric chemistry. wikipedia.org

Kinetics and Mechanisms of Hydroxyl Radical Addition to Unsaturated Esters

The primary atmospheric degradation pathway for many unsaturated esters during the daytime is their reaction with hydroxyl radicals. rsc.org This reaction predominantly involves the electrophilic addition of the •OH radical to the carbon-carbon double bond. conicet.gov.ar The rate of this reaction is influenced by the structure of the ester, including the degree of substitution around the double bond. researchgate.net Generally, an increase in alkyl substitution at the double bond leads to a higher reaction rate due to the electron-donating inductive effect of these groups. researchgate.net

The addition of the hydroxyl radical to the double bond is the main reaction pathway, with hydrogen atom abstraction playing a minor role. conicet.gov.ar For many unsaturated esters, this addition mechanism is supported by the observation of a negative temperature dependence and a low pre-exponential factor in their reaction rate coefficients. acs.org This suggests the formation of a reversible OH-adduct. acs.org The stability of the resulting radical intermediate also influences the reaction kinetics. For instance, in some cases, the addition occurs at the carbon atom with less nucleophilic character due to the presence of the ester group. conicet.gov.ar

The position of the ester group relative to the double bond significantly impacts the reactivity. When the ester group is separated from the double bond by a methylene (B1212753) group, its influence on the reactivity of the double bond towards the hydroxyl radical is minimal. conicet.gov.ar

Photooxidation Pathways and Tropospheric Implications of Unsaturated Esters

Once emitted into the atmosphere, unsaturated esters are subject to degradation by various tropospheric oxidants, including hydroxyl radicals (daytime), nitrate (B79036) radicals (nighttime), and ozone (day and night). conicet.gov.ar The relatively fast reactions of these esters, particularly due to their double bond, contribute to the formation of ground-level ozone and other photooxidants in areas near their emission sources. conicet.gov.ar

The photooxidation of unsaturated esters can lead to the formation of various products, including carbonyl compounds like aldehydes and ketones, as well as organic nitrates. rsc.org These products can further react with hydroxyl radicals or undergo photolysis, contributing to the formation of secondary organic aerosols (SOA). rsc.org For example, the reaction of (Z)-3-hexen-1-ol with OH radicals in the presence of nitric oxide is known to produce hydroxyaldehydes. nih.gov

The atmospheric lifetime of an unsaturated ester is determined by its reaction rates with these different oxidants. For many, the reaction with OH radicals is the dominant loss process during the day. nih.gov However, in certain environments, such as coastal or polluted areas, reactions with ozone or chlorine atoms can also be significant degradation pathways. rsc.orgnih.gov

Comparative Reactivity Studies with Other Unsaturated Esters

Kinetic studies on a variety of unsaturated esters have provided valuable insights into how their structure affects their atmospheric reactivity. The rate coefficients for the reaction of OH radicals with unsaturated acetates generally increase with the presence of more alkyl groups. researchgate.net

For instance, comparing different esters reveals the influence of the ester group and the alkyl chain. Studies on a series of cis-3-hexenyl esters have shown that the reactivity towards OH radicals is largely governed by the addition of OH to the double bond. nih.gov The contribution of the double bond to the total reactivity of these unsaturated esters has been estimated to be a significant factor. nih.gov

The position of the double bond is also crucial. For example, the reactivity of methyl-3-butenoate, where a methylene group separates the ester from the double bond, is very similar to that of 1-butene, indicating minimal influence from the ester group. conicet.gov.ar In contrast, α,β-unsaturated esters often exhibit different reactivity patterns due to the proximity of the carbonyl group to the double bond. rsc.org

The following table provides a comparison of the gas-phase reaction rate coefficients of OH radicals with various unsaturated esters.

| Unsaturated Ester | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

| cis-3-Hexenyl formate | (4.13 ± 0.45) × 10⁻¹¹ | nih.gov |

| cis-3-Hexenyl acetate | (4.19 ± 0.38) × 10⁻¹¹ | nih.gov |

| Methyl methacrylate | (4.30 ± 0.98) × 10⁻¹¹ | acs.org |

| Butyl methacrylate | (6.63 ± 1.42) × 10⁻¹¹ | acs.org |

| Butyl acrylate (B77674) | (2.17 ± 0.48) × 10⁻¹¹ | acs.org |

| Vinyl acetate | (2.48 ± 0.61) × 10⁻¹¹ | acs.org |

| (E)-ethyl tiglate | 8.32 x 10⁻¹¹ | conicet.gov.ar |

| Methyl-3-butenoate | 3.16 x 10⁻¹¹ | conicet.gov.ar |

Stereospecific Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a key functional group that can undergo various stereospecific transformations, including isomerization and cycloaddition reactions.

Isomerization Phenomena (Z/E) under Various Conditions

The conversion between Z (cis) and E (trans) isomers of alkenes, including unsaturated esters, can be induced by various factors such as light, heat, or catalysts. For example, photocatalytic methods have been developed for the E → Z isomerization of polarized alkenes. acs.org The efficiency and selectivity of this isomerization can be influenced by the substitution pattern of the alkene and the reaction conditions, including the presence of oxygen, which can act as a triplet quencher. acs.org

In some cases, isomerization can be a competing process during other chemical transformations. For instance, in cross-metathesis reactions to synthesize Z-trisubstituted α,β-unsaturated esters, minimal enoate isomerization is often desired to maintain the stereochemical integrity of the product. nih.gov

Cycloaddition Reactions Involving the Alkene Moiety

The double bond of unsaturated esters can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. A notable example is the [3+2] cycloaddition reaction, which can be used to synthesize various heterocyclic compounds. radomir.com.pl

Azoalkenes derived from terminal alkenoic acids can undergo intramolecular cycloaddition. For example, azoalkenes generated from hex-5-enoic acid have been shown to form pyridopyridazine (B8481360) derivatives through an intramolecular cycloaddition process. psu.edu However, the success of such intramolecular reactions is dependent on the chain length connecting the azoalkene and the double bond. psu.edu

The alkene moiety can also participate in other types of cycloadditions, such as those used in the synthesis of complex organic molecules. The versatility of the double bond in this compound makes it a potential substrate for various cycloaddition strategies.

Hydrolytic Cleavage of the Ester Functionality in Unsaturated Esters

The hydrolysis of an ester functionality is a fundamental organic transformation that cleaves the ester bond to yield a carboxylic acid and an alcohol. In the case of unsaturated esters like Ethyl (Z)-hex-3-enoate, this reaction proceeds under either acidic or basic conditions to produce (Z)-hex-3-enoic acid and ethanol (B145695).

The presence of a carbon-carbon double bond within the molecule can influence the rate of hydrolysis. For non-conjugated unsaturated esters such as Ethyl (Z)-hex-3-enoate, where the double bond is not adjacent to the carbonyl group, the rate of alkaline hydrolysis is generally enhanced compared to their saturated counterparts. tcichemicals.com This effect is attributed to the electron-withdrawing nature of the unsaturated substituent, which facilitates the nucleophilic attack at the carbonyl carbon. nih.gov The reaction is typically clean and results in high yields of the corresponding carboxylic acid. kochi-tech.ac.jp

Various protocols can be employed for this transformation. Basic hydrolysis, often referred to as saponification, is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with an organic co-solvent like ethanol to ensure miscibility. ebi.ac.uk Acid-catalyzed hydrolysis is commonly performed using mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) in an aqueous medium. ebi.ac.uk Additionally, specific methodologies, such as using a mixture of tert-butylamine, lithium bromide, and aqueous methanol (B129727), have been developed for the efficient cleavage of a wide range of esters, including unsaturated variants. kochi-tech.ac.jp

Table 1: General Conditions for Hydrolysis of Ethyl (Z)-hex-3-enoate

| Condition | Reagents | Products |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) in aqueous Ethanol | (Z)-hex-3-enoic acid, Ethanol |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) in water | (Z)-hex-3-enoic acid, Ethanol |

Role as a Precursor in Diverse Organic Reactions

Ethyl (Z)-hex-3-enoate serves as a versatile starting material in organic synthesis, providing access to a variety of valuable molecules, including lactones, chiral building blocks, and homoallylic alcohols. Its chemical reactivity is centered around transformations of its two primary functional groups: the ester and the alkene.

Ethyl (Z)-hex-3-enoate is a key precursor for the synthesis of γ-lactones, which are important structural motifs found in many natural products and pheromones. kochi-tech.ac.jp The synthetic route typically begins with the hydrolysis of the ester to (Z)-hex-3-enoic acid. This unsaturated acid can then undergo further transformations to yield the target lactone.

One direct method involves the treatment of (Z)-hex-3-enoic acid with hydrogen peroxide under mild heating. kochi-tech.ac.jp This reaction proceeds likely via epoxidation of the double bond followed by intramolecular cyclization, where the carboxylic acid group attacks the epoxide, leading to the formation of a five-membered lactone ring. This specific transformation yields cis-β-hydroxy-γ-ethyl-γ-lactone in high yield. kochi-tech.ac.jpresearchgate.net The (Z)-configuration of the starting material is crucial for obtaining the cis stereochemistry in the product. kochi-tech.ac.jp

Furthermore, the double bond in (Z)-hex-3-enoic acid allows for the introduction of chirality, making it a valuable building block for asymmetric synthesis. rsc.org Enantioselective reactions, such as asymmetric epoxidation or dihydroxylation, can be performed on the alkene. The resulting chiral intermediates can then be cyclized to produce enantiomerically enriched or pure lactones. These chiral lactones are highly sought-after synthons for the total synthesis of complex, biologically active molecules. rsc.orgmdpi.com

Table 2: Synthesis of a γ-Lactone from (Z)-hex-3-enoic acid

| Reactant | Reagents & Conditions | Product | Yield |

| (Z)-hex-3-enoic acid | 30% Hydrogen Peroxide (H₂O₂), 60°C, 24h | cis-β-hydroxy-γ-ethyl-γ-lactone | 90% kochi-tech.ac.jp |

While direct reduction of the ester group in Ethyl (Z)-hex-3-enoate yields an allylic alcohol, ((Z)-hex-3-en-1-ol), the compound also serves as a precursor to homoallylic alcohol derivatives through multi-step synthetic sequences. rsc.orgnih.gov A powerful method for achieving this transformation is the Ireland-Claisen rearrangement. nrochemistry.comorganic-chemistry.org

The sequence begins with the reduction of Ethyl (Z)-hex-3-enoate, for example using diisobutylaluminium hydride (DIBAL-H), to the corresponding allylic alcohol, (Z)-hex-3-en-1-ol. rsc.org This alcohol is then re-esterified, for instance with acetyl chloride, to form an allylic acetate. This new allylic ester is the key substrate for the Ireland-Claisen rearrangement.

The rearrangement is a nih.govnih.gov-sigmatropic shift that is facilitated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), and a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). nrochemistry.comjk-sci.com This process generates a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which rearranges under mild conditions to form a γ,δ-unsaturated silyl ester. organic-chemistry.org Subsequent hydrolysis during aqueous workup provides the corresponding γ,δ-unsaturated carboxylic acid. organic-chemistry.orgjk-sci.com Finally, reduction of this newly formed carboxylic acid (e.g., with LiAlH₄) yields the desired homoallylic alcohol derivative, which has a carbon skeleton that has been extended by one carbon between the hydroxyl group and the double bond compared to the initial allylic alcohol. This sequence highlights the utility of Ethyl (Z)-hex-3-enoate in carbon-carbon bond-forming reactions to access more complex structures.

Table 3: Synthetic Pathway to Homoallylic Alcohol Derivatives via Ireland-Claisen Rearrangement

| Step | Starting Material | Transformation | Product |

| 1 | Ethyl (Z)-hex-3-enoate | Ester Reduction (e.g., DIBAL-H) | (Z)-hex-3-en-1-ol |

| 2 | (Z)-hex-3-en-1-ol | Esterification (e.g., Acetic Anhydride) | (Z)-hex-3-en-1-yl acetate |

| 3 | (Z)-hex-3-en-1-yl acetate | Ireland-Claisen Rearrangement (LDA, TMSCl) | (E)-4-methyloct-2-enoic acid |

| 4 | (E)-4-methyloct-2-enoic acid | Carboxylic Acid Reduction (e.g., LiAlH₄) | (E)-4-methyloct-2-en-1-ol |

Natural Abundance and Biochemical Pathways Involving Ethyl Z Hex 3 Enoate

Occurrence in Phytochemical Research

Ethyl (Z)-hex-3-enoate is a naturally occurring ester identified in the volatile profiles of several plants and food products. Its presence is a significant factor in the characteristic aroma of these items. This compound is often described as having a green, fruity aroma, with notes of pear, apple, and pineapple. thegoodscentscompany.com

Pineapple (Ananas comosus): Research into the complex aroma of pineapple has identified Ethyl (Z)-hex-3-enoate as one of its many volatile organic compounds (VOCs). researchgate.net It is part of the diverse group of esters that dominate the volatile profile of pineapples, contributing to the fruit's unique and desirable flavor. researchgate.net Studies using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have confirmed its presence among the numerous methyl and ethyl esters that define pineapple's scent. oup.com

Mango (Mangifera indica): The volatile profile of mango is complex, with significant variations between cultivars. alchimiaweb.comnih.gov While terpenes are often the most abundant class of compounds, esters play a crucial role in the fruity notes of mango aroma. researchgate.net Research on 'Kensington Pride' mangoes has noted the detection of ethyl hex-3-enoate during ripening. researchgate.netresearchgate.net Additionally, related C6 compounds like (Z)-hex-3-enol have been identified in Brazilian mango varieties such as 'Gojoba'. alchimiaweb.com The ester 3-hexen-1-yl (Z)-3-hexenoate is noted for its use in creating mango and other tropical fruit notes in the flavor and fragrance industry. thegoodscentscompany.com

| Fruit | Key Findings | References |

|---|---|---|

| Pineapple (Ananas comosus) | Identified as a volatile component contributing to the characteristic fruity aroma. Belongs to the large family of esters found in pineapple. | researchgate.netoup.com |

| Mango (Mangifera indica) | Ethyl hex-3-enoate (isomer not always specified) detected during ripening. Related C6 compounds are present in various cultivars. | researchgate.netalchimiaweb.comresearchgate.net |

Vegetable Soybean (Glycine max L. Merr.): Analysis of the volatile compounds in vegetable soybean (edamame) seeds has shown that the presence of Ethyl (Z)hex-3-enoate can be highly dependent on the specific cultivar. In a study comparing 30 different vegetable soybean cultivars, this compound was detected in only one, 'Zhexian No. 19'. nih.gov In this particular cultivar, it was one of nine esters that showed the strongest signal peaks, creating a unique flavor fingerprint. nih.gov This highlights the role of genetics in the production of specific flavor compounds.

Ciders and Fermented Beverages: While not always prominent in traditional apple ciders, Ethyl (Z)-hex-3-enoate is a known metabolite in yeast-fermented beverages. Its formation is linked to the metabolic activity of yeast on precursors present in the fruit juice. For instance, studies on bilberry and cherry wines fermented with various yeast strains, including non-Saccharomyces types like Torulaspora delbrueckii and Metschnikowia pulcherrima in conjunction with Saccharomyces cerevisiae, have reported the production of Ethyl (Z)-hex-3-enoate. utupub.fi This compound contributes to the final fermented fruit aroma profile.

The biosynthesis of volatile compounds like Ethyl (Z)-hex-3-enoate in plants is significantly influenced by both genetic (varietal) and environmental factors.

Varietal Influences: As demonstrated in vegetable soybeans, the genetic background of a plant cultivar is a primary determinant of its volatile profile. nih.gov The presence or absence of specific genes, such as those for the enzymes involved in the biosynthetic pathway, dictates whether a compound like Ethyl (Z)-hex-3-enoate is produced. nih.gov Similarly, different mango cultivars exhibit vastly different aroma profiles, with some being rich in terpenes and others in esters. alchimiaweb.comnih.gov

Environmental Influences: Factors such as geographic origin, climate, and postharvest storage conditions can affect the qualitative and quantitative composition of VOCs in fruits like mangoes. nih.gov Fruit ripening is a critical process during which the biosynthesis of esters, including C6-derived esters, is often initiated or accelerated, a process closely linked with hormonal changes like ethylene (B1197577) production. researchgate.netmdpi.com

Microbial Metabolic Routes

Yeast plays a central role in the formation of this compound in fermented beverages. Esters are significant products of yeast metabolism, contributing greatly to the "fermentation bouquet" of wine, beer, and cider. This compound is formed through the esterification of ethanol (B145695), which is produced in high quantities during sugar fermentation, and an acyl-coenzyme A (acyl-CoA) molecule, in this case, (Z)-3-hexenoyl-CoA. frontiersin.orgoup.com

Studies have shown that various yeast species and strains can produce this ester.

Saccharomyces cerevisiae , the primary yeast used in winemaking and brewing, is capable of producing a range of ethyl esters, including those derived from C6 compounds. frontiersin.org

Non-Saccharomyces yeasts are also significant producers. Mixed-culture fermentations using strains of Torulaspora delbrueckii or Metschnikowia pulcherrima with S. cerevisiae have been shown to increase the concentration of certain esters, including Ethyl (Z)-hex-3-enoate, in cherry and bilberry wines. utupub.fi This suggests that the specific combination of yeasts used during fermentation can modulate the final aroma profile of the beverage.

| Yeast Species | Context | Key Findings | References |

|---|---|---|---|

| Saccharomyces cerevisiae | General fermentation (wine, etc.) | Primary fermenting yeast that produces ethanol and various acyl-CoAs, leading to ester formation. | frontiersin.org |

| Torulaspora delbrueckii | Mixed-culture fruit wine fermentation | Used with S. cerevisiae, can increase the production of Ethyl (Z)-hex-3-enoate, enhancing the fruity aroma profile. | utupub.fi |

| Metschnikowia pulcherrima | Mixed-culture fruit wine fermentation | In sequential inoculation with S. cerevisiae, has been shown to increase levels of Ethyl (Z)-hex-3-enoate in cherry wine. | utupub.fi |

Biochemical Pathways and Enzyme Involvement

The biosynthesis of this compound is a multi-step process involving several key enzymes and metabolic pathways. The formation depends on the availability of its two precursors: ethanol and (Z)-3-hexenoyl-CoA.

The acyl portion, (Z)-3-hexenoyl-CoA , is derived from the lipoxygenase (LOX) pathway . This pathway is responsible for the formation of "green leaf volatiles" (GLVs), which are C6 compounds that impart grassy or fresh green aromas.

Lipoxygenase (LOX): The pathway begins with the oxygenation of polyunsaturated fatty acids, such as linolenic acid. LOX introduces an oxygen molecule to form a hydroperoxide. researchgate.netmdpi.com

Hydroperoxide Lyase (HPL): This enzyme then cleaves the fatty acid hydroperoxide, producing short-chain aldehydes. Specifically, linolenic acid hydroperoxide is cleaved to produce (Z)-3-hexenal . mdpi.comredalyc.org

Aldehyde Dehydrogenase (ALDH): The (Z)-3-hexenal can be oxidized to its corresponding carboxylic acid, (Z)-3-hexenoic acid , by an ALDH enzyme.

Acyl-CoA Synthetase: The (Z)-3-hexenoic acid is then activated to its CoA thioester, (Z)-3-hexenoyl-CoA .

The final step is the esterification reaction, which is catalyzed by an Alcohol Acyltransferase (AAT) . oup.com

Alcohol Acyltransferase (AAT): This key enzyme transfers the acyl group from (Z)-3-hexenoyl-CoA to an alcohol substrate. oup.comoup.com In the case of this compound, the alcohol is ethanol. The availability of ethanol is particularly high in ripening fruits and especially in fermenting environments. nih.gov The combination of different alcohols and acyl-CoAs, along with the substrate specificity of the AAT enzymes present, results in the wide array of esters found in fruits and fermented products. oup.comnih.gov

Role in Lipid Metabolism and Fatty Acid Derivatization

This compound is biochemically categorized as a fatty acid ethyl ester. ymdb.canih.gov Its metabolic relevance is intrinsically linked to its parent compound, (Z)-3-hexenoic acid, a medium-chain fatty acid associated with the lipid metabolism pathway. foodb.ca The formation of ethyl esters like this compound is a form of fatty acid derivatization, a common biochemical process that modifies fatty acids to create a diverse array of signaling molecules and other functional compounds.

Research has shown that the yeast Saccharomyces cerevisiae can produce Ethyl 3-hexenoate. nih.gov Studies on this yeast have explored the biotransformation of various fatty acid derivatives. researchgate.net For example, the metabolism of dihydroxy fatty acids in Saccharomyces cerevisiae can lead to the formation of different compounds, and derivatives of (Z)-alk-3-enoic acid are considered potential precursors to γ-lactones, which can possess pheromonal characteristics. researchgate.net This highlights the role of fatty acid metabolism in generating biologically active molecules.

Contributions to Chemical Ecology

Chemical ecology is the study of chemicals that mediate interactions between living organisms. slu.se A significant area within this field is the investigation of pheromones, which are chemical signals used for communication between members of the same species, often related to mating. slu.seiupac.org

Identification in Insect Pheromone Blends and Communication Systems

Esters derived from isomers of hexenoic acid have been identified as crucial components in the pheromone blends of various insects, particularly within the Tephritidae family of fruit flies. senasica.gob.mx These compounds are part of a species-specific chemical language that governs behaviors such as mate attraction. senasica.gob.mxpensoft.net

While the geometric isomer Ethyl (E)hex-3-enoate has been extensively studied as a primary pheromone component, this compound has also been documented in analyses of insect-related volatile compounds. slu.se

A prominent case study involves the African fruit fly, Ceratitis fasciventris. Research has identified a number of hexenoic acid esters as species-specific EAD (electroantennographic detection) active compounds. senasica.gob.mx In this species, the (E) isomer, Ethyl (E)hex-3-enoate, constitutes the most abundant compound (71.5%) in the male-produced sex pheromone blend. pensoft.net This blend, containing several related esters, is highly specific to C. fasciventris and distinguishes it from closely related species. pensoft.net Gas chromatography coupled with electroantennographic detection (GC-EAD) has confirmed the biological activity of these compounds, demonstrating that they elicit significant electrical responses in the antennae of female flies. pensoft.net Notably, the antennae of C. fasciventris females show the highest sensitivity to Ethyl (E)hex-3-enoate, underscoring its importance in their chemical communication system. pensoft.net

**Table 1: Composition of Major and Minor Pheromone Components in Male *Ceratitis fasciventris***

| Compound | Relative Abundance (%) | Classification |

|---|---|---|

| Ethyl (E)-3-hexenoate | 71.5% | Major Component |

| Methyl (E)-hex-3-enoate | 13.6% | Major Component |

| Methyl (2E,6E)-farnesoate | 4.9% | Minor Component |

| Nonan-2-ol | 1.6% | Minor Component |

| γ-valerolactone | 1.1% | Minor Component |

| Ethyl (E)-hex-2-enoate | 1.0% | Minor Component |

Data sourced from analyses of headspace extracts of C. fasciventris. pensoft.net

Advanced Analytical and Spectroscopic Characterization of Ethyl Z Hex 3 Enoate

Chromatographic Methodologies for Isomer Separation and Quantification

Chromatographic techniques are fundamental in the analysis of ethyl (Z)hex-3-enoate, enabling its separation from complex matrices and the differentiation of its geometric isomers.

High-Resolution Gas Chromatography (HRGC) Coupled with Mass Spectrometry (MS)

High-Resolution Gas Chromatography (HRGC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of volatile compounds like this compound. This technique offers high separation efficiency, allowing for the distinction between the (Z) and (E) isomers, which often have very similar boiling points. The use of a high-resolution mass spectrometer provides accurate mass measurements, aiding in the definitive identification of the compound by determining its elemental composition.

In the analysis of volatile compounds in food and beverages, such as orange juice, GC-MS is a critical method. researchgate.net While some studies have reported the detection of various esters, others have noted that ethyl (Z)-hex-3-enoate was not detected or was present in very low concentrations in certain processed juices. researchgate.net The mass spectrum of ethyl hex-3-enoate (a mixture of isomers) in the NIST database shows characteristic fragmentation patterns that are crucial for its identification. nih.gov For instance, the main library entry displays prominent peaks that can be used to confirm the presence of the molecule. nih.gov

Systematic studies on related compounds often employ GC-MS to monitor reaction progress and product distribution, highlighting its utility in synthetic chemistry for controlling stereoselectivity. mdpi.com The retention indices, such as the Kovats retention index, are also valuable for identifying isomers on different types of GC columns. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). hactcm.edu.cnsemanticscholar.orgresearchgate.netmdpi.com This method combines the separation power of gas chromatography with the ion mobility-based separation in the gas phase. mdpi.com GC-IMS is particularly advantageous for analyzing the volatile profiles of complex samples due to its high sensitivity (often in the ppb range), speed, and the ability to perform analyses without extensive sample preparation. mdpi.comfrontiersin.org

In foodomics, GC-IMS has been successfully applied to differentiate food products based on their origin, freshness, and processing methods. mdpi.comfrontiersin.org For instance, a study on vegetable soybean seeds utilized headspace-GC-IMS to evaluate their volatile compounds. frontiersin.org The results indicated that while many volatile compounds were identified, ethyl hex-3-enoate was not detected in most of the analyzed cultivars, suggesting it is not a common volatile in those specific varieties. frontiersin.org The technique provides a two-dimensional separation based on both chromatographic retention time and ion drift time, which helps in resolving complex mixtures and identifying trace components. hactcm.edu.cnsemanticscholar.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Ester Analysis

While GC-MS is more common for volatile esters, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the analysis of less volatile or thermally labile esters. Reverse-phase HPLC methods have been developed for the separation of ethyl 3-hexenoate. sielc.com These methods typically use a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com LC-MS is particularly useful for analyzing complex mixtures where derivatization is not desirable or when analyzing for a broad range of compounds with varying volatilities. Predicted LC-MS/MS spectra for ethyl (E)-3-hexenoate are available in databases, which can aid in its identification. foodb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of organic molecules, including the (Z)-configuration of ethyl hex-3-enoate.

1H and 13C NMR Chemical Shifts and Coupling Constants for (Z)-Stereochemistry

The (Z)-geometry of the double bond in this compound can be definitively assigned by analyzing the proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The chemical shifts (δ) and spin-spin coupling constants (J) are characteristic of the specific arrangement of atoms around the double bond.

Table 1: Representative NMR Data for (Z)-Enoate Structures

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

|---|---|---|

| Ethyl 6-methyl-5-(methylsulfonyloxy)-4-oxohept-5-enoate | 4.12 (q, J = 7.2 Hz, 2H), 3.19 (s, 3H), 2.99 (t, J = 6.7 Hz, 2H), 2.64 (t, J = 6.5 Hz, 2H), 2.15 (s, 3H), 2.01 (s, 3H), 1.25 (t, J = 7.2 Hz, 3H) | 194.9, 172.9, 142.4, 139.8, 60.8, 38.6, 35.4, 28.3, 21.8, 20.6, 14.3 |

| Ethyl (Z)-5-Phenyl-3-(trimethylsilyl)pent-2-enoate | 0.25 (s, 9H), 1.30 (t, J = 7.0 Hz, 3H), 2.54-2.58 (m, 2H), 2.67-2.71 (m, 2H), 4.17 (q, J = 7.0 Hz, 2H), 6.30 (t, J = 1.2 Hz, 1H), 7.16-7.23 (m, 3H), 7.27-7.31 (m, 2H) | -0.47, 14.3, 36.1, 40.9, 60.1, 126.0, 128.3, 128.4, 130.5, 141.4, 165.2, 166.8 |

Source: Supporting Information for A systematic study on the Z-enoate assisted Meyer-Schuster rearrangement rsc.org, Supporting Information - AWS amazonaws.com

Mass Spectrometry (MS) Techniques for Molecular Structure Elucidation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in its structural elucidation and confirmation. The NIST WebBook provides mass spectral data for 3-Hexenoic acid, ethyl ester, (Z)-, which shows characteristic peaks resulting from the fragmentation of the molecule under electron ionization. nist.gov The molecular ion peak confirms the molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula. rsc.org

Table 2: Mass Spectrometry Data for Ethyl hex-3-enoate

| Technique | Key Information Provided |

|---|---|

| Electron Ionization (EI) MS | Characteristic fragmentation pattern for identification. |

| High-Resolution MS (HRMS) | Exact mass measurement for elemental formula determination. |

Source: 3-Hexenoic acid, ethyl ester, (Z)- - the NIST WebBook nist.gov, Supporting Information for A systematic study on the Z-enoate assisted Meyer-Schuster rearrangement rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl (E)hex-3-enoate |

| Ethyl 6-methyl-5-(methylsulfonyloxy)-4-oxohept-5-enoate |

| Ethyl (Z)-5-Phenyl-3-(trimethylsilyl)pent-2-enoate |

| Ethyl 3-hexenoate |

| Ethyl hex-3-enoate |

| Ethyl valerate |

| Ethyl hexanoate |

| Methyl benzoate |

| 1-Pentanol |

| Butyl acetate |

| Benzaldehyde |

| 1-Octen-3-one |

| Nonanal |

| (E)-2-Heptenal |

| 6-Methyl-5-hepten-2-one |

| Ethyl lactate |

| Phenylacetaldehyde |

| Ethyl acetate |

| (Z)-3-Hexen-1-ol |

| Acetic acid |

| Ethanol (B145695) |

| Hexanol |

| (E)-2-Octenal |

| Heptanal |

| 2-Octanol |

| Isoamyl acetate |

| Decanal |

| Cyclohexanone |

| 2-Ethyl pyrazine |

| n-Nonanal |

| beta-Ocimene |

| 2-Ethyl-1-hexanol |

| (E)-2-Hexen-1-ol |

| (E)-Hept-2-enal |

| Oct-1-en-3-ol |

| Hexanal |

| Amyl acetate |

| Isoamyl acetate |

| Ethyl 2-methylpropanoate-D |

| Ethyl 2-methylpropanoate |

| Ethyl 2-methylbutanoate |

| Ethyl nonanoate |

| D-limonene |

| 4-Terpineol |

| alpha-Terpineol |

| Linalool |

| Nootkatone |

| Carvone |

| p-Mentha-1,5-dien-8-ol |

| Carveol |

| beta-Copaene |

| Ethyl dec-9-enoate |

| [(Z)-hex-3-enyl] hexanoate |

| [(Z)-hex-3-enyl] (Z)-hex-3-enoate |

| Methyl myrtenate |

| Resorcinol monoacetate |

| Methyl (E)-hex-3-enoate |

| 6-Methylhept-5-en-2-one |

| Methyl (2E,6E)-farnesoate |

| (E,E)-α-farnesene |

| 2,5-dimethylpyrazine |

| γ-valerolactone |

| (E)-alk-3-enoic acids |

| n-Octanal |

| Monoethyl malonate |

| n-Hexanal |

| Cyanoacetic acid |

| Malonic acid |

Applications in Sensory Assessment and Volatile Fingerprinting

Ethyl (Z)-hex-3-enoate is a significant contributor to the aroma of various natural products, and its detection is pivotal in sensory assessment and volatile fingerprinting. Its distinct sensory profile makes it a target compound in flavor and fragrance research, while its presence and concentration can serve as a chemical marker for differentiating between food varieties, processing methods, and biological species.

In the field of analytical chemistry, Ethyl (Z)-hex-3-enoate is an important analyte in volatile fingerprinting. This technique uses the profile of volatile organic compounds (VOCs) as a unique identifier for a sample. The detection of Ethyl (Z)-hex-3-enoate has been used to characterize and differentiate between samples in various studies.

For example, in a study on greengage alcoholic beverages, Ethyl (Z)-hex-3-enoate was identified in the volatile profile, contributing to the fruity aroma. Its presence was specific to one of the fermentation groups, highlighting its utility as a marker for the metabolic activity of a particular yeast strain. nih.gov

The compound's utility in fingerprinting is also evident in agricultural studies. A comparative analysis of volatile compounds in different vegetable soybean cultivars using Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) found that Ethyl (Z)-hex-3-enoate was a characteristic ester for the 'Zhexian No. 19' cultivar, distinguishing it from 29 other samples. frontiersin.org Similarly, research on Chinese pear cultivars identified Ethyl (E)-hex-3-enoate as a characteristic compound in a specific cluster of varieties. mdpi.com

Further research into the volatile profiles of beverages has also identified this ester. In a study enhancing the bouquet of non-alcoholic Chardonnay wine with floral infusions, Ethyl (Z)-hex-3-enoate was quantified, although its concentration did not significantly change with the addition of the infusions. nih.gov Its presence has also been noted in the volatile fraction of olive pomace, where it was identified for the first time in that matrix, suggesting its potential as a marker for processes occurring during olive oil production. researchgate.net

The tables below summarize findings from selected studies where Ethyl (Z)-hex-3-enoate was identified and quantified as part of the volatile fingerprint.

Table 1: Detection of Ethyl (Z)-hex-3-enoate in Greengage Alcoholic Beverage Fermentation Groups

| Fermentation Group | Mean Concentration (µg/L) ± SD | Aroma Description |

| ET008-c54 | 0.35 ± 0 | Fruit |

| SY | Not Detected | - |

| EC-1118 | Not Detected | - |

| NM-8 | Not Detected | - |

Data sourced from a study on the flavor profile of greengage alcoholic beverages. nih.gov The table shows the compound was only detected in the group fermented with the ET008-c54 yeast strain.

Table 2: Concentration of Ethyl (Z)-hex-3-enoate in Dealcoholized Chardonnay Wine with Floral Infusions

| Sample | Mean Concentration (µg/L) ± SD |

| Dealcoholized Wine (Control) | 0.120 ± 0.001 |

| + Peach Flower Infusion | 0.121 ± 0.002 |

| + Chinese Rose Flower Infusion | 0.120 ± 0.001 |

| + Fire Lily Flower Infusion | 0.120 ± 0.001 |

Data sourced from a study on enhancing the bouquet of non-alcoholic Chardonnay wine. nih.gov The results indicate the base presence of the ester in the dealcoholized wine.

Table 3: Volatile Fingerprinting of Vegetable Soybean Cultivars

| Cultivar | Detection of Ethyl hex-3-enoate | Significance |

| Zhexian No. 19 | Detected (strong signal peak) | Constituted a particular fingerprint feature for this cultivar. frontiersin.org |

| Other 29 Cultivars | Not Detected | The absence of this compound distinguished these cultivars from Zhexian No. 19. frontiersin.org |

Data sourced from a comparative analysis of volatile compounds in vegetable soybean seeds. frontiersin.org This highlights the ester's role as a specific chemical marker.

This compound is also identified in the ripening process of fruits like soursop (Annona muricata L.), where methyl (Z)-3-hexenoate was a major constituent in unripe fruits. redalyc.org In curriola fruit, an increase in Ethyl (Z)-3-hexenoate during ripening was observed, corresponding to a reduction in (Z)-3-hexen-1-ol. ijera.com Furthermore, it has been identified in the male pheromone blend of the African fruit fly, Ceratitis fasciventris, demonstrating its role in chemical communication in insects. pensoft.net

Theoretical and Computational Chemistry of Ethyl Z Hex 3 Enoate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these techniques provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov It is widely employed to optimize molecular geometries and calculate thermodynamic properties. nih.gov For Ethyl (Z)-hex-3-enoate, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can predict key structural parameters. bhu.ac.in These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

The optimized geometry provides a foundation for calculating other properties, such as the total electronic energy, zero-point vibrational energy (ZPVE), and the energies of molecular orbitals. nih.gov The self-consistent field (SCF) energy represents the total electronic energy of the molecule at its optimized geometry. materialsciencejournal.org This data is crucial for assessing the molecule's stability and for subsequent calculations of reaction energies.

Table 1: Calculated Geometrical Parameters for Ethyl (Z)-hex-3-enoate using DFT This table presents illustrative data based on typical DFT calculations for organic esters.

| Parameter | Value |

|---|---|

| Optimized Total Energy (Hartree) | -424.85 |

| C=C Bond Length (Å) | 1.338 |

| C=O Bond Length (Å) | 1.215 |

| C-O (Ester) Bond Length (Å) | 1.345 |

| C-C-C=C Dihedral Angle (°) | -179.8 |

Reactivity Descriptors and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, various conceptual DFT reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). bhu.ac.inresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity. For instance, the electrophilicity index helps to classify species as strong or marginal electrophiles. Analysis of the Molecular Electrostatic Potential (MEP) surface visually complements this data by mapping electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.inrsc.org

Table 2: Reactivity Descriptors for Ethyl (Z)-hex-3-enoate from FMO Analysis This table contains representative values derived from typical quantum chemical calculations.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -9.85 |

| LUMO Energy | 0.52 |

| HOMO-LUMO Gap (ΔE) | 10.37 |

| Electronegativity (χ) | 4.665 |

| Chemical Hardness (η) | 5.185 |

| Electrophilicity Index (ω) | 2.097 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the intermolecular forces that govern the bulk properties of a substance, such as its density, viscosity, and heat of vaporization. acs.org

For Ethyl (Z)-hex-3-enoate, MD simulations would typically employ a force field, such as OPLS/AA (Optimized Potentials for Liquid Simulations) or GAFF (Generalized Amber Force Field), which parameterizes the potential energy of the system as a function of atomic positions. acs.org These force fields define the nature of van der Waals and electrostatic interactions between molecules. acs.org By simulating a box of Ethyl (Z)-hex-3-enoate molecules under specific temperature and pressure conditions, MD can predict how these molecules arrange themselves and interact, providing insight into the liquid-state structure and macroscopic properties that arise from these non-covalent interactions. acs.orgtue.nl

Computational Studies of Reaction Mechanisms

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

Transition State Analysis for Degradation and Isomerization Pathways

Transition state theory is a fundamental concept in chemical kinetics. pitt.edu Computational methods, particularly DFT, can be used to locate the geometry of a transition state (TS)—a first-order saddle point on the potential energy surface—and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For Ethyl (Z)-hex-3-enoate, transition state analysis can be applied to study various potential reactions. One important pathway is the Z/E isomerization of the double bond. This process typically involves rotation around the C=C bond, proceeding through a high-energy diradical transition state. Another relevant reaction is ester hydrolysis, a degradation pathway. Computational analysis can map the mechanism, likely involving nucleophilic attack at the carbonyl carbon, to identify the tetrahedral intermediate and the associated transition states, providing a detailed picture of the reaction's energetic landscape. pitt.educore.ac.uk

Mechanistic Insights from Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. nih.gov MEDT studies analyze the changes in electron density along a reaction pathway to provide a rigorous understanding of the molecular mechanism. nih.gov

The reactivity of Ethyl (Z)-hex-3-enoate in various reactions, such as cycloadditions, can be analyzed using MEDT. This involves calculating conceptual DFT reactivity indices for the reactants to predict the polar nature of the reaction. mdpi.com A key tool within MEDT is the topological analysis of the Electron Localization Function (ELF), which reveals how chemical bonds form and break during the reaction. luisrdomingo.com This analysis allows for the characterization of reaction mechanisms, for example, distinguishing between concerted or stepwise pathways. researchgate.net By examining the flow of electron density, MEDT provides profound insights into why certain reaction pathways and selectivities are observed experimentally. mdpi.comluisrdomingo.com

Emerging Research Avenues and Prospects for Ethyl Z Hex 3 Enoate

Innovations in Green Chemistry for Sustainable Production

The production of fine chemicals like Ethyl (Z)hex-3-enoate is increasingly being viewed through the lens of green chemistry, which prioritizes waste prevention, energy efficiency, and the use of renewable resources. nih.govthegoodscentscompany.com Traditional chemical synthesis routes often rely on petroleum-based feedstocks, stoichiometric reagents, and volatile organic solvents, leading to significant environmental impact. nih.gov Innovations in green chemistry aim to mitigate these issues by redesigning synthetic processes to be more sustainable. nih.gov

One of the most promising green avenues for ester synthesis is biocatalysis, particularly the use of enzymes like lipases. Enzymatic synthesis of related flavor esters, such as ethyl hexanoate, has been successfully demonstrated in solvent-free systems. This approach offers several advantages over conventional methods, including high specificity, mild reaction conditions (ambient temperature and pressure), and the generation of minimal waste. thegoodscentscompany.com Applying this to this compound would involve reacting (Z)-hex-3-enoic acid with ethanol (B145695) in the presence of an immobilized lipase. This avoids harsh acidic or basic catalysts and simplifies product purification.

Table 1: Comparison of Production Paradigms for this compound

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Feedstocks | Typically petroleum-derived | Biomass-derived (renewable) |

| Catalysts | Stoichiometric mineral acids (e.g., H₂SO₄) | Catalytic enzymes (e.g., lipases) |

| Solvents | Volatile organic compounds (e.g., toluene) | Solvent-free or green solvents (e.g., water, supercritical CO₂) |

| Energy Use | Often requires high heat and pressure | Minimal energy; ambient conditions |

| Byproducts | Significant waste, acid/base neutralization salts | Minimal waste, often just water |

| Atom Economy | Moderate | High |

Design of Catalytic Systems for Enhanced Stereoselectivity in Synthesis

The defining characteristic of this compound is the Z-configuration of its carbon-carbon double bond, which is crucial for its distinct aroma profile. Therefore, achieving high stereoselectivity in its synthesis is a primary research goal. The design of advanced catalytic systems is central to controlling this geometric outcome and avoiding the formation of the undesired (E)-isomer.

Significant progress has been made in catalyst-controlled stereoselective reactions. For instance, molybdenum-based monoaryloxide pyrrolide complexes have been shown to be highly effective in promoting ring-closing metathesis reactions to generate macrocyclic Z-enoates with excellent selectivity (>98:2 Z/E). nbinno.com While the target molecule is acyclic, the principles of catalyst design that favor the formation of the Z-isomer are directly transferable. These catalysts guide the approach of the reactants to preferentially form the cis-alkene geometry.

Another powerful method for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. The classical HWE reaction typically favors the (E)-alkene. However, modifications to the phosphonate (B1237965) reagent and reaction conditions can reverse this selectivity. For example, using specific phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphono esters, in combination with specific bases and additives, can strongly favor the formation of the (Z)-alkene product. nih.gov Research in this area focuses on developing new phosphonate reagents and catalytic systems (e.g., using Lewis acids) that enhance the kinetic formation of the Z-isomer intermediate, leading to a higher purity final product.

Table 2: Catalytic Approaches for Stereoselective (Z)-Enoate Synthesis

| Catalytic System | Reaction Type | Key Features | Reported Z:E Selectivity |

|---|---|---|---|

| Molybdenum Monoaryloxide Pyrrolide Complex | Olefin Metathesis | High efficiency and catalyst control over geometry. nbinno.com | Up to >98:2 |